molecular formula C21H28N2 B15173610 1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine CAS No. 918481-19-3

1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine

Cat. No.: B15173610
CAS No.: 918481-19-3
M. Wt: 308.5 g/mol
InChI Key: GOBKEABJLVGGMN-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of two phenyl groups attached to a piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine typically involves the reaction of piperazine with phenyl-substituted alkyl halides. One common method is the alkylation of piperazine with 1-phenylethyl bromide and 2-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenylethyl)piperazine
  • 4-(2-Phenylpropyl)piperazine
  • 1-Phenylpiperazine

Uniqueness

1-(1-Phenylethyl)-4-(2-phenylpropyl)piperazine is unique due to the presence of two phenyl groups attached to the piperazine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918481-19-3

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1-(1-phenylethyl)-4-(2-phenylpropyl)piperazine

InChI

InChI=1S/C21H28N2/c1-18(20-9-5-3-6-10-20)17-22-13-15-23(16-14-22)19(2)21-11-7-4-8-12-21/h3-12,18-19H,13-17H2,1-2H3

InChI Key

GOBKEABJLVGGMN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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